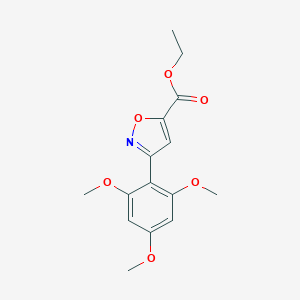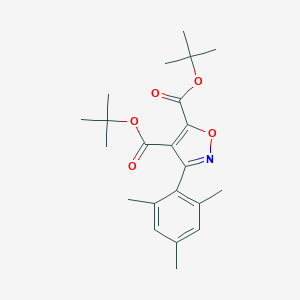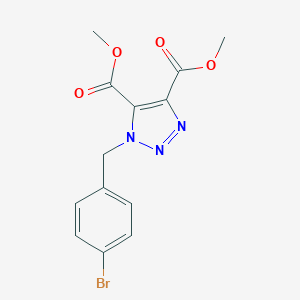![molecular formula C19H18N3OS+ B289616 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the benzodiazepine family of drugs and is known for its unique structure and properties. In
Scientific Research Applications
6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been investigated for its potential as a therapeutic agent for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Mechanism of Action
The exact mechanism of action of 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor system, which is responsible for regulating neuronal excitability in the brain. This compound is thought to enhance the activity of GABA, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects
6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting using standard equipment and reagents. Additionally, its unique structure and properties make it a promising candidate for the study of neurological disorders and the development of new therapeutic agents.
One of the limitations of using 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium in lab experiments is its potential for toxicity. Like other benzodiazepines, this compound can have adverse effects on the central nervous system and may be toxic at high doses. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several potential future directions for the study of 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium. One area of interest is the development of new therapeutic agents for the treatment of neurological disorders. This compound has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of conditions such as epilepsy and Alzheimer's disease.
Another potential future direction is the study of the mechanism of action of this compound. While its effects on the GABA receptor system are well established, the exact mechanism by which it produces its therapeutic effects is not fully understood. Further research in this area may provide new insights into the treatment of neurological disorders.
Finally, the synthesis of new derivatives of 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium may lead to the development of new therapeutic agents with improved efficacy and reduced toxicity. By modifying the structure of this compound, researchers may be able to create new compounds with unique properties and applications in scientific research.
Synthesis Methods
The synthesis of 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium involves the reaction of 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to yield the desired product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
properties
Molecular Formula |
C19H18N3OS+ |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide |
InChI |
InChI=1S/C19H17N3OS/c1-14-13-18-21(11-12-24-18)16-9-5-6-10-17(16)22(14)19(23)20-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3/p+1 |
InChI Key |
LQRPCYMQZDSDJD-UHFFFAOYSA-O |
SMILES |
CC1CC2=[N+](C=CS2)C3=CC=CC=C3N1C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1CC2=[N+](C=CS2)C3=CC=CC=C3N1C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dimethoxy-3-(2,4,6-trimethoxyphenyl)-3a,4,6,6a-tetrahydrofuro[3,4-d]isoxazole](/img/structure/B289537.png)

methanone](/img/structure/B289540.png)





![dimethyl 1-(4-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289551.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)
![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)